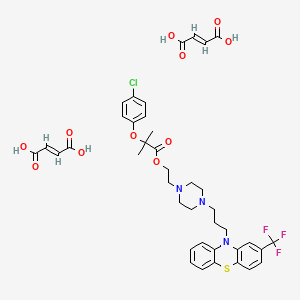
Fluphenazine 4-chlorophenoxyisobutyrate ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GYKI-22441 is a phenothiazine derivative that has been studied for its potential neuroleptic properties. It is a long-acting compound that has shown promise in preclinical studies for its ability to inhibit complex I of the electron transport chain .
Preparation Methods
The synthesis of GYKI-22441 involves the coupling of fluphenazine-4-chlorophenoxy-isobutyrate ester with bovine serum albumin using the mixed-anhydride method This method has been developed for therapeutic monitoring of the drug level after intramuscular depot injection
Chemical Reactions Analysis
GYKI-22441 undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include tritium-labelled trifluoperazine, which is used as a tracer in radioimmunoassay . The major products formed from these reactions are typically monitored using radioimmunoassay methods.
Scientific Research Applications
Mechanism of Action
GYKI-22441 exerts its effects by inhibiting complex I of the electron transport chain . This inhibition disrupts the intrinsic step-like gating patterns of maximally activated homotetrameric GluA3 receptors, which are involved in fast, transient central nervous system signaling . The compound interacts with residues in the boundary between the extracellular linkers and transmembrane helical domains, reorganizing the gating behavior of channels .
Comparison with Similar Compounds
GYKI-22441 is similar to other 2,3-benzodiazepine derivatives, such as GYKI-52466 and GYKI-53655 . These compounds also act as non-competitive antagonists of AMPA receptors and have been studied for their neuroprotective properties . GYKI-22441 is unique in its specific inhibition of complex I of the electron transport chain, which differentiates it from other similar compounds .
References
Biological Activity
Fluphenazine 4-chlorophenoxyisobutyrate ester is a long-acting antipsychotic medication derived from fluphenazine, a member of the phenothiazine class. This compound is primarily utilized in the treatment of schizophrenia and other psychotic disorders due to its potent dopamine receptor antagonism. This article explores its biological activity, pharmacological properties, and relevant research findings.
- Molecular Formula : C₁₈H₁₈ClF₃N₂O₃S
- Molecular Weight : 404.86 g/mol
- Density : 1.149 g/cm³
- Melting Point : 30-32°C
- Solubility : Practically insoluble in water, very soluble in ethanol and methylene chloride.
This compound primarily exerts its effects through:
- Dopamine D2 Receptor Antagonism : It blocks dopamine receptors in the central nervous system, which is crucial for its antipsychotic effects. This action helps alleviate symptoms of schizophrenia such as hallucinations and delusions.
- Anticholinergic Effects : The compound may also exhibit anticholinergic properties, which can mitigate some extrapyramidal side effects associated with traditional antipsychotics.
Efficacy in Clinical Studies
-
Comparison with Other Antipsychotics :
- A systematic review indicated that fluphenazine decanoate (a related formulation) produced fewer movement disorders compared to oral antipsychotics, suggesting a favorable safety profile regarding extrapyramidal symptoms .
- Long-term studies showed a significant reduction in relapse rates when compared to placebo, although the quality of evidence was rated low to very low .
- Animal Studies :
Case Studies and Research Findings
| Study | Population | Findings | Quality of Evidence |
|---|---|---|---|
| Wagman JD et al., 2015 | Persian Onagers | Lower cortisol levels post-treatment; minor reproductive side effects observed | Moderate |
| Systematic Review, 2015 | Schizophrenia Patients | Fewer movement disorders compared to oral antipsychotics; no significant differences in mental state or hospital admissions | Low to Very Low |
Adverse Effects
This compound can lead to several side effects, including:
- Extrapyramidal Symptoms (EPS) : Although less frequent than with oral formulations, EPS can still occur.
- Sedation : Patients may experience drowsiness or sedation.
- Hormonal Changes : Alterations in prolactin levels may lead to menstrual irregularities and sexual dysfunction.
Properties
CAS No. |
76674-42-5 |
|---|---|
Molecular Formula |
C40H43ClF3N3O11S |
Molecular Weight |
866.3 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C32H35ClF3N3O3S.2C4H4O4/c1-31(2,42-25-11-9-24(33)10-12-25)30(40)41-21-20-38-18-16-37(17-19-38)14-5-15-39-26-6-3-4-7-28(26)43-29-13-8-23(22-27(29)39)32(34,35)36;2*5-3(6)1-2-4(7)8/h3-4,6-13,22H,5,14-21H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
QDBAIXFFTQGCFL-LVEZLNDCSA-N |
SMILES |
CC(C)(C(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)OC5=CC=C(C=C5)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC(OC1=CC=C(C=C1)Cl)(C(=O)OCCN2CCN(CC2)CCCN3C4=C(SC5=CC=CC=C35)C=CC(=C4)C(F)(F)F)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(C(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)OC5=CC=C(C=C5)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Synonyms |
fluphenazine 4-chlorophenoxyisobutyrate ester GYKI 22441 GYKI-22441 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















